molecular formula C9H6BrNO2 B1380466 4-Bromo-2-cyanophenylacetic acid CAS No. 1261875-31-3

4-Bromo-2-cyanophenylacetic acid

Cat. No. B1380466
CAS RN: 1261875-31-3
M. Wt: 240.05 g/mol
InChI Key: RHTXWPDOAUPYHW-UHFFFAOYSA-N
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Description

“4-Bromo-2-cyanophenylacetic acid” is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.06 . It is also known by its IUPAC name, "(4-bromo-2-cyanophenyl)acetic acid" .

Scientific Research Applications

Metabolic Pathways and Metabolites

Studies have explored the metabolism of related brominated compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying various metabolites that are formed through enzymatic processes in vivo. For example, research has shown the identification of urinary metabolites in rats, indicating specific metabolic pathways that could be relevant to the metabolism of similar compounds like 4-Bromo-2-cyanophenylacetic acid (Kanamori et al., 2002). This includes pathways leading to the formation of alcohol and carboxylic acid metabolites through oxidative deamination and reduction or oxidation processes.

Synthesis and Characterization

Research on the synthesis of related compounds, involving brominated intermediates and their transformation into various chemical structures, sheds light on the synthetic versatility of brominated phenylacetic acids. For instance, studies on the synthesis of nicotinamide derivatives with potential cytotoxic properties provide examples of chemical transformations that could be applicable to this compound as well (Girgis et al., 2006).

Potential Antimicrobial and Antidiabetic Agents

Research has also been conducted on the development of new compounds with potential antimicrobial and antidiabetic properties, utilizing bromophenylacetic acid derivatives as key intermediates. For example, the synthesis of indole-based scaffolds with N-substituted acetamides demonstrated significant antidiabetic potential, highlighting the therapeutic applications of compounds related to this compound (Nazir et al., 2018).

properties

IUPAC Name

2-(4-bromo-2-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)7(3-8)5-11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXWPDOAUPYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261875-31-3
Record name 2-(4-bromo-2-cyanophenyl)acetic acid
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